molecular formula C21H14Cl2N2O3 B11536217 4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate

4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate

Cat. No.: B11536217
M. Wt: 413.2 g/mol
InChI Key: VMFNIOPZUSJFRJ-ZMOGYAJESA-N
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Description

4-[(E)-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE is a complex organic compound characterized by the presence of a benzoate ester linked to a phenyl group, which is further substituted with a formamido-imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Formamido-Imine Intermediate: This step involves the reaction of 2,4-dichlorophenylamine with formic acid to form the formamido intermediate.

    Condensation Reaction: The formamido intermediate is then reacted with 4-formylbenzoic acid under acidic conditions to form the imino intermediate.

    Esterification: The final step involves the esterification of the imino intermediate with benzoic acid in the presence of a suitable catalyst, such as sulfuric acid, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality 4-[(E)-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-[(E)-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: A chlorinated derivative of phenol with similar structural features.

    4-[(E)-{[(2,4-DICHLOROPHENYL)IMINO]METHYL}-4-BIPHENYLYL ACETATE: A related compound with an acetate ester instead of a benzoate ester.

Uniqueness

4-[(E)-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE is unique due to its specific substitution pattern and the presence of both formamido and imino groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H14Cl2N2O3

Molecular Weight

413.2 g/mol

IUPAC Name

[4-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C21H14Cl2N2O3/c22-16-8-11-18(19(23)12-16)20(26)25-24-13-14-6-9-17(10-7-14)28-21(27)15-4-2-1-3-5-15/h1-13H,(H,25,26)/b24-13+

InChI Key

VMFNIOPZUSJFRJ-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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